molecular formula C11H13N3O3S2 B7644086 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7644086
M. Wt: 299.4 g/mol
InChI Key: SSSPRXUSBMNSPW-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H13N3O3S2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Carbonic Anhydrase Inhibitors : A study by Saeed et al. (2021) synthesized derivatives of N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide as potent inhibitors of the bovine erythrocyte carbonic anhydrase isoform II (bCA II) and 15-lipoxygenase enzyme (15-LOX). These compounds were found to exhibit significant activity against bCA-II, suggesting potential applications in treating conditions like glaucoma or other disorders related to carbonic anhydrase activity (Saeed et al., 2021).

  • Corrosion Inhibition : Esmaeili et al. (2016) investigated the use of [(sulfamoylphenyl)carbamothioyl]benzamides for inhibiting corrosion of carbon steel in hydrochloric acid solution. This study highlights the potential of these compounds in industrial applications, especially in protecting metals from corrosion (Esmaeili et al., 2016).

  • Antimicrobial Activity : Hussein (2018) synthesized novel hybrids of sulfonamide derivatives with carbamate/acyl-thiourea scaffolds, demonstrating significant antimicrobial activities. These findings point towards potential uses of these compounds in developing new antimicrobial agents (Hussein, 2018).

  • Cancer Research : Ulus et al. (2013) synthesized novel acridine sulfonamide compounds using 4-amino-N-(4-sulfamoylphenyl)benzamide, which exhibited inhibitory effects on carbonic anhydrase isoenzymes and showed potential as anticancer agents (Ulus et al., 2013).

  • Metal Complex Synthesis : A study by Ozer et al. (2009) involved the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes, such as Ni(II) and Cu(II). This research contributes to the field of coordination chemistry and the development of new materials (Ozer et al., 2009).

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c12-19(16,17)9-5-3-8(4-6-9)13-11(18)14-10(15)7-1-2-7/h3-7H,1-2H2,(H2,12,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSPRXUSBMNSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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